2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde
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Overview
Description
2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and aldehyde functional groups makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMSO, and catalysts such as palladium or copper salts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substituted imidazo[1,2-a]pyridines.
- Carboxylic acids or alcohols derived from the aldehyde group.
Scientific Research Applications
2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The imidazo-pyridine core can also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-carbaldehyde: Lacks the bromine substituent but shares similar reactivity and applications.
2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde: Similar structure with a chlorine atom instead of bromine, often used in similar synthetic applications.
2-Iodo-imidazo[1,2-a]pyridine-6-carbaldehyde: Contains an iodine atom, which can be more reactive in certain substitution reactions.
Uniqueness: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFYPYUESCPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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